molecular formula C10H13ClFN B1523349 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1333811-01-0

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1523349
M. Wt: 201.67 g/mol
InChI Key: ALDAVOVMLHDUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13ClFN . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which includes 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, was first described by Pictet and Spengler in 1911 . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The InChI code for 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a molecular weight of 201.67 . It is a liquid at room temperature .

Scientific Research Applications

Diagnostic Imaging in Neurological Disorders

  • Alzheimer's Disease Imaging : A study on the PET tracer 18F-MK-6240, derived from the chemical class that includes 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, showcased its potential in imaging neurofibrillary tangles (NFTs) associated with Alzheimer's disease. This tracer exhibited high selectivity and favorable kinetics for NFTs, suggesting its utility in the clinical development for Alzheimer's diagnostics (Lohith et al., 2018).

Therapeutic Research

  • Cancer Treatment : Research on cellular proliferation in tumors using PET imaging has highlighted the potential of derivatives for assessing tumor proliferation, indicating the relevance of similar compounds in developing treatments or diagnostics for various cancers (Dehdashti et al., 2013).

Pharmacokinetic Studies

  • Drug Metabolism and Distribution : Studies on compounds such as SB-649868, which share a structural similarity with 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, offer insights into the metabolism and biodistribution of novel therapeutic agents, highlighting the importance of such compounds in developing new medications (Renzulli et al., 2011).

Neurological Research

  • Parkinson's Disease Research : The application of similar compounds in tracing and understanding the dopaminergic system's role in Parkinson's disease through PET imaging demonstrates the broad potential of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in neurological research (Calne et al., 1985).

Safety And Hazards

The safety information for 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-7-10-3-2-9(11)6-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDAVOVMLHDUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1333811-01-0
Record name 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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